molecular formula C10H10O3 B157076 5-(2-Furyl)cyclohexane-1,3-dione CAS No. 1774-11-4

5-(2-Furyl)cyclohexane-1,3-dione

Cat. No. B157076
CAS RN: 1774-11-4
M. Wt: 178.18 g/mol
InChI Key: FYLTVHCMIYGVPZ-UHFFFAOYSA-N
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Description

5-(2-Furyl)cyclohexane-1,3-dione is a compound of interest in the field of organic chemistry due to its potential as a building block for the synthesis of various organic and heterocyclic compounds. The furyl group attached to the cyclohexanedione moiety offers a unique reactivity profile that can be exploited in synthetic pathways to create complex molecular architectures.

Synthesis Analysis

The synthesis of related compounds, such as 5-(trifluoromethyl)cyclohexane-1,3-dione, has been demonstrated to be straightforward, involving the reaction of a precursor with cerium(IV)ammonium nitrate (CAN) in methanol . Although the specific synthesis of 5-(2-Furyl)cyclohexane-1,3-dione is not detailed in the provided papers, similar methodologies could potentially be applied, with adjustments to incorporate the furyl group.

Molecular Structure Analysis

The molecular structure of 5-(2-Furyl)cyclohexane-1,3-dione is characterized by the presence of a furyl group, which is a five-membered aromatic ring containing oxygen, attached to a cyclohexanedione ring system. This structure is likely to exhibit interesting electronic and steric properties due to the conjugation between the furyl ring and the diketone functionality. The related compounds synthesized in the studies show the potential for the formation of diastereoisomers, indicating that the stereochemistry of such compounds is an important consideration .

Chemical Reactions Analysis

The reactivity of 5-(2-Furyl)cyclohexane-1,3-dione can be inferred from the reactions of similar compounds. For instance, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes ring-opening reactions with cyclic secondary amines to afford various products, depending on the amine used . The formation of stable cyclopentenyl derivatives upon treatment with hydrobromic acid suggests that 5-(2-Furyl)cyclohexane-1,3-dione could also participate in cyclization reactions under acidic conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(2-Furyl)cyclohexane-1,3-dione are not explicitly discussed in the provided papers, the properties of structurally similar compounds can offer some insights. The presence of the furyl group is likely to influence the compound's boiling point, melting point, and solubility in various solvents. The diketone moiety could also engage in hydrogen bonding, affecting its solubility and reactivity. The trifluoromethyl analogs are described as highly functionalized reactive intermediates, suggesting that 5-(2-Furyl)cyclohexane-1,3-dione may also serve as a versatile intermediate in organic synthesis .

Scientific Research Applications

Chemical Synthesis and Characterization

5-(2-Furyl)cyclohexane-1,3-dione and its derivatives are explored for their unique chemical properties. For instance, studies have shown that these compounds can undergo various chemical transformations. One study demonstrated the ring-opening reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines, leading to the formation of stable cyclopentenyl-4H-1,3-dioxine hydrobromides (Šafár̆ et al., 2000). Another study explored the formation of N-substituted decahydroacridine-1,8-diones from α-R-methylenebiscyclohexane-1,3-diones, highlighting the versatility of these compounds in different solvents (Николаева et al., 2013).

Application in Organic Synthesis

Some derivatives of 5-(2-Furyl)cyclohexane-1,3-dione have been synthesized for specific applications. For instance, the synthesis of 3-(2,4-dimethyl-5-oxocyclopent-1-enyl)propionic acid and related compounds has been reported, demonstrating the usefulness of these derivatives in the synthesis of complex organic molecules (Narayanan et al., 1971).

Biological Activity Studies

Significant research has been conducted on the biological activities of 5-(2-Furyl)cyclohexane-1,3-dione derivatives. A study focused on the in silico and in vitro anticancer activity for synthesized cyclohexane-1,3-dione derivatives, revealing potential in antimicrobial and breast cancer treatment (Chinnamanayakar et al., 2019). Another study on cyclohexane-1,3-dione derivatives showcased their diverse range of biological activities, including antimicrobial and anti-tumor effects (Sharma et al., 2020).

Heterocyclic Compounds Synthesis

The role of cyclohexane-1,3-dione derivatives in the synthesis of heterocyclic compounds is also noteworthy. Research has shown that these compounds can be used as precursors for synthesizing a variety of heterocyclic structures, which have applications in developing bioactive molecules with potential anti-viral, anti-bacterial, and anti-cancer properties (Sharma et al., 2021).

Safety And Hazards

For safety measures, avoid dust formation and breathing vapours, mist or gas . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name

5-(furan-2-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLTVHCMIYGVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351407
Record name 5-(2-furyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)cyclohexane-1,3-dione

CAS RN

1774-11-4
Record name 5-(2-furyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SW Hansen, MN Erichsen, THV Huynh… - …, 2016 - Wiley Online Library
In the present study, we made further investigations on the structure–activity requirements of the selective excitatory amino acid transporter 1 (EAAT1) inhibitor, 2‐amino‐4‐(4‐…
TG Seisany - 2022 - search.proquest.com
The introduction of antibiotics into clinical use, revolutionized the treatment of many infectious diseases of bacterial origin. The discovery of Penicillin initiated a few frenzied decades of …
Number of citations: 0 search.proquest.com
T Golkar Seisany - 2022 - escholarship.mcgill.ca
L'introduction des antibiotiques en utilisation clinique a révolutionné le traitement de nombreuses maladies infectieuses d'origine bactérienne. La découverte de la pénicilline a lancé …
Number of citations: 0 escholarship.mcgill.ca

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